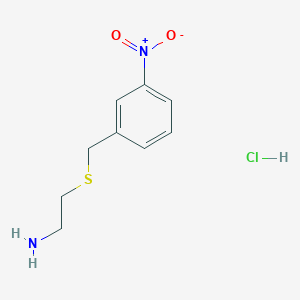![molecular formula C5H6ClN3O2 B6299192 2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 2368871-45-6](/img/structure/B6299192.png)
2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives involves several specific synthetic protocols. For instance, the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of 1,2,4-triazine . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction can also be powered by sunlight .Mécanisme D'action
The mechanism of action of CMMT is not fully understood, but it is believed to involve the binding of CMMT to specific enzymes, which then inhibit the activity of the enzyme. The binding of CMMT to the enzyme prevents the enzyme from catalyzing the reaction and thus inhibits the reaction.
Biochemical and Physiological Effects
CMMT is not known to have any direct biochemical or physiological effects, but it is known to have some indirect effects. CMMT has been shown to inhibit the activity of certain enzymes, which can have an effect on biochemical and physiological processes. For example, CMMT has been shown to inhibit the activity of cyclooxygenase enzymes, which can lead to reduced inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
CMMT has several advantages for use in lab experiments, including its stability, versatility, and low cost. CMMT is highly stable and can be stored for long periods of time without significant degradation. CMMT is also highly versatile and can be used in a variety of different experiments. Additionally, CMMT is relatively inexpensive and is widely available.
However, there are some limitations to using CMMT in lab experiments. CMMT is a highly reactive compound and can be hazardous if not handled properly. CMMT can also be difficult to synthesize, as the reaction can be difficult to control and the product can be difficult to isolate.
Orientations Futures
There are a variety of potential future directions for the use of CMMT in scientific research. CMMT could be used to develop more effective drugs, as it has been shown to bind to and inhibit specific enzymes. CMMT could also be used to develop more efficient catalysts, as it has been used in catalysis. CMMT could also be used to develop more efficient polymers, as it has been used in the synthesis of polymers. Additionally, CMMT could be used to develop more efficient methods for synthesizing and isolating other compounds.
Méthodes De Synthèse
CMMT can be synthesized in a variety of ways, including the use of a two-step reaction of 4-methyl-2-chloro-3-nitrobenzenesulfonyl chloride (MCSCl) and 2-chloro-4-methyl-[1,2,4]triazine-3,5-dione (CMMT). The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the product is isolated by chromatography or crystallization. The reaction is very efficient, and the product can be obtained in high yields.
Applications De Recherche Scientifique
CMMT has been used in a variety of scientific research applications, including drug development, synthesis of polymers, and catalysis. CMMT has been used in the development of new drugs, such as anti-cancer and anti-inflammatory agents, due to its ability to bind to and inhibit specific enzymes. CMMT has also been used in the synthesis of polymers, such as polycarbonates, due to its ability to react with other molecules and form strong bonds. CMMT has also been used in catalysis, as it can be used to facilitate and accelerate chemical reactions.
Propriétés
IUPAC Name |
2-(chloromethyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(10)2-7-9(3-6)5(8)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWCMRRTDXUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299113.png)

![C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299123.png)
![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)
![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)








